molecular formula C11H9ClN2S2 B2689591 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethanethioamide CAS No. 361373-09-3

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethanethioamide

Cat. No.: B2689591
CAS No.: 361373-09-3
M. Wt: 268.78
InChI Key: XVCRXJQJSLVXCU-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethanethioamide is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenyl group at the 4-position and an ethanethioamide group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethanethioamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with ethyl chloroacetate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethanethioamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]ethanethioamide
  • 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanethioamide
  • 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanethioamide

Uniqueness

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethanethioamide is unique due to the presence of the chlorine atom on the phenyl ring, which enhances its biological activity and chemical reactivity compared to its analogs .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S2/c12-8-3-1-7(2-4-8)9-6-16-11(14-9)5-10(13)15/h1-4,6H,5H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCRXJQJSLVXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC(=S)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethanethioamide
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2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethanethioamide
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Reactant of Route 6
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